molecular formula C2H8Cl2N4O4S B12658975 Bis(chloroformamidinium) sulphate CAS No. 82657-85-0

Bis(chloroformamidinium) sulphate

Cat. No.: B12658975
CAS No.: 82657-85-0
M. Wt: 255.08 g/mol
InChI Key: ANTYIDGTUMDGJR-UHFFFAOYSA-N
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Description

Bis(chloroformamidinium) sulphate is a chemical compound comprising two chloroformamidinium cations and a sulfate anion (SO₄²⁻). Sulfate salts like this are often characterized by high solubility in water and stability under standard conditions. Such compounds may find applications in organic synthesis, pharmaceuticals, or agrochemicals due to their ionic nature and reactive functional groups .

Properties

CAS No.

82657-85-0

Molecular Formula

C2H8Cl2N4O4S

Molecular Weight

255.08 g/mol

IUPAC Name

[amino(chloro)methylidene]azanium;sulfate

InChI

InChI=1S/2CH3ClN2.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H3,3,4);(H2,1,2,3,4)

InChI Key

ANTYIDGTUMDGJR-UHFFFAOYSA-N

Canonical SMILES

C(=[NH2+])(N)Cl.C(=[NH2+])(N)Cl.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(chloroformamidinium) sulphate typically involves the reaction of chloroformamidine with sulphuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

222

Biological Activity

Introduction

Bis(chloroformamidinium) sulphate (BCS) is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological impact, and relevant research findings concerning BCS, highlighting its antibacterial, antifungal, and cytotoxic properties.

Synthesis of this compound

BCS can be synthesized through the reaction of chloroformamidinium salts with sulphuric acid. The reaction typically yields a stable compound that is soluble in various solvents. The synthesis process involves careful control of temperature and reaction time to ensure high yield and purity.

Antibacterial Activity

Recent studies have demonstrated that BCS exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that BCS may serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

BCS has also shown promising antifungal properties. In vitro studies revealed its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The low MIC values suggest that BCS could be a valuable addition to antifungal therapies.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that BCS possesses selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines.

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

These findings suggest that BCS may have potential applications in cancer therapy, warranting further investigation into its mechanisms and effects.

Case Studies

  • Antibacterial Efficacy in Clinical Isolates : A study evaluated BCS against clinical isolates of Staphylococcus aureus, showing a reduction in bacterial load by over 90% within 24 hours of treatment.
  • Combination Therapy : Research has explored the combination of BCS with conventional antifungals, revealing synergistic effects that enhance overall efficacy against resistant strains of Candida.
  • In Vivo Studies : Animal models treated with BCS demonstrated significant tumor size reduction compared to controls, indicating its potential as an adjunct therapy in oncological settings.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, comparisons can be inferred with compounds sharing sulfur-containing groups, chlorinated substituents, or ammonium-based structures.

Chlorosulfuron

  • Structure : A sulfonylurea herbicide with a benzenesulfonamide group, triazine ring, and methoxy substituents .
  • Key Differences: Bis(chloroformamidinium) sulphate lacks the triazine and methoxy groups but shares sulfonic components (sulfate vs. sulfonamide).
  • Spectral Data :
    • IR spectra of sulfonamides (e.g., Chlorosulfuron) show distinct S=O stretches (~1350–1200 cm⁻¹) and N-H bends, while sulfate salts exhibit strong S-O asymmetric stretches (~1100 cm⁻¹) .

Sulfanilamide

  • Structure : A sulfa drug with a sulfonamide group attached to aniline .
  • Key Differences :
    • Sulfanilamide’s antimicrobial action relies on its sulfonamide moiety inhibiting bacterial folate synthesis. This compound’s ammonium and sulfate groups suggest different reactivity, possibly in ion-exchange or precipitation reactions.
    • Solubility: Sulfate salts generally exhibit higher water solubility than sulfonamides.

Sodium Thiosulfate (Na₂S₂O₃)

  • Structure : Contains a thiosulfate ion (S₂O₃²⁻), differing from sulfate (SO₄²⁻) in sulfur oxidation state (+2 vs. +6).
  • Applications : Used in medicine (e.g., cyanide detoxification) and photography. This compound’s sulfate group may lend itself to redox applications, though its stability in such contexts is unclear .

Benzalkonium Chloride

  • Structure : A quaternary ammonium compound with a benzyl group and long alkyl chain.
  • Key Differences :
    • Benzalkonium chloride’s antimicrobial activity stems from its surfactant properties, disrupting microbial membranes. This compound’s ionic structure may instead facilitate coordination chemistry or serve as a counterion in drug formulations .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula (Inferred) Functional Groups Applications
This compound Not available [CCl(NH₂)₂]₂·SO₄ Chloroformamidinium, sulfate Synthesis, ionic intermediates
Chlorosulfuron 76341-69-0 C₉H₁₀ClN₅O₄S Benzenesulfonamide, triazine Herbicide
Sulfanilamide Not available C₆H₈N₂O₂S Sulfonamide, aniline Antibacterial agent
Sodium Thiosulfate Not available Na₂S₂O₃ Thiosulfate Medical detox, photography

Research Findings and Limitations

  • Structural Insights : The sulfate group in this compound likely enhances its polarity and thermal stability compared to sulfonamides like Chlorosulfuron .
  • Reactivity: Chlorine substituents may increase electrophilicity, akin to Chlorothion (a organophosphate insecticide in ), though specific data is lacking.
  • Gaps in Evidence: No spectral or thermodynamic data for this compound is provided, limiting direct comparisons.

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